4-Phenylfuran-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57711-26-9 |
|---|---|
Molecular Formula |
C10H6O3 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
4-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H6O3/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZCRFUIKPDBKTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=O)C2=O |
Origin of Product |
United States |
Synthesis and Physicochemical Properties of 4 Phenylfuran 2,3 Dione
The synthesis of 4-phenylfuran-2,3-dione and its derivatives often starts from readily available materials. One common method involves the cyclocondensation of a 1,3-dicarbonyl compound with oxalyl chloride. researchgate.net For example, 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione can be synthesized from the reaction between 1,3-bis(4-methylphenyl)propane-1,3-dione and oxalyl chloride. researchgate.net Another approach involves the in situ generation of 5-phenylfuran-2,3-dione from the reaction of benzoylpyruvic acid with a carbodiimide. d-nb.info
Physicochemical Properties of a Related Compound: 5-Amino-4-phenylfuran-2,3-dione
| Property | Value |
| Molecular Formula | C10H7NO3 |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 5-amino-4-phenylfuran-2,3-dione |
| InChI Key | CBJSFRZRRNRUSW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(OC(=O)C2=O)N |
Chemical Reactivity and Mechanistic Studies of 4 Phenylfuran 2,3 Dione Analogues
Reactions with Nucleophiles
The interaction of 4-phenylfuran-2,3-dione analogues with nucleophiles is a cornerstone of their synthetic utility. The course of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, leading to a wide range of products through various mechanistic pathways.
The reaction of 4-phenylfuran-2,3-diones with nitrogen-based nucleophiles is a powerful method for synthesizing a multitude of nitrogen-containing heterocycles. The general mechanism involves an initial nucleophilic attack on the furan (B31954) ring, typically at the C-5 position, followed by ring opening and subsequent intramolecular cyclization and dehydration or other elimination steps.
Pyrimidinones: The reaction of 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) with ureas, thioureas, or semicarbazones provides access to 1H-pyrimidine derivatives. researchgate.netresearchgate.net For instance, reacting 4-ethoxycarbonyl-5-phenylfuran-2,3-dione with semicarbazones or thiosemicarbazones results in the formation of pyrimidin-2-one and pyrimidine-2-thione derivatives, respectively, with yields ranging from 40% to 75%. grafiati.com The reaction proceeds through the loss of water and carbon dioxide. researchgate.netresearchgate.net Similarly, the interaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea (B124793) in a basic medium yields 2-thioxotetrahydropyrimidin-4(1H)-ones. mdpi.com
Pyrazolones: Pyrazolone (B3327878) derivatives can be synthesized from furan-2,3-diones and hydrazines or their derivatives. The reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione with N-aryl substituted phenylhydrazones proceeds through a p,p'-dimethoxydibenzoylketene intermediate to yield proponohydrazide derivatives. tubitak.gov.trasianpubs.org These intermediates can then be hydrolyzed in an acidic solution to form the corresponding pyrazolone derivatives. tubitak.gov.trasianpubs.org For example, the hydrolysis of specific proponohydrazides in aqueous acetic acid under reflux for 30 minutes yields 2,3-dihydro-1H-3-pyrazolone derivatives in good yields. tubitak.gov.tr
Imidazolones: The synthesis of imidazolones from furan-2,3-dione precursors is less direct but can be achieved through multi-step sequences. While direct reaction pathways are not extensively documented, the general reactivity of the furan-2,3-dione ring with binucleophiles like substituted ureas or diamides can lead to imidazolone-type structures after cyclization and rearrangement. For instance, the synthesis of imidazolinones can be achieved by reacting N'-substituted arylidene/heteroarylidene quinoxaline (B1680401) 2,3-dione (derived from o-phenylenediamine (B120857) and oxalic acid) with 4-benzylidene-2-methyloxazole-5-one in the presence of pyridine. ijpda.org
Quinoxalinones: Quinoxalinone derivatives are readily prepared through the condensation of 4-aroyl-5-aryl-2,3-furandiones with 1,2-phenylenediamines. clockss.org The reaction involves a nucleophilic attack of the diamine on the C-5 position of the furan ring, leading to ring cleavage and subsequent cyclization to form 2(1H)-quinoxalinone derivatives. clockss.org For example, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with various 1,2-phenylenediamines in benzene (B151609) at room temperature yields 1,3-diaryl-2-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1,3-propanediones. clockss.org These can be further treated with alkali to yield 3-aroylmethyl-2(1H)-quinoxalinones. clockss.org
Pyrrolones: Pyrrole-2,3-diones are synthesized by the reaction of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkyl ureas. acgpubs.org The mechanism involves a Michael-type attack of a nitrogen atom from the urea (B33335) onto the C-5 position of the furandione ring, followed by the elimination of a water molecule to yield the pyrrole-2,3-dione. acgpubs.org These pyrrole-2,3-diones can then serve as precursors for other heterocyclic systems, such as quinoxalinones, upon reaction with 1,2-phenylenediamines. acgpubs.org
Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound Analogues
| Starting Furan-2,3-dione Analogue | Nucleophile | Product Heterocycle | Reaction Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 4-Benzoyl-5-phenylfuran-2,3-dione | Phenylhydrazine | Pyrazole-3-carboxylic acid | 60–80°C | - | researchgate.net |
| 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione | Benzaldehyde phenylhydrazone | Proponohydrazide derivative | Xylene, reflux | 65-75 | asianpubs.org |
| Proponohydrazide derivative | Aqueous Acetic Acid | 2,3-Dihydro-1H-3-pyrazolone | Reflux, 0.5 h | 63 | tubitak.gov.trasianpubs.org |
| 4-Benzoyl-5-phenyl-2,3-furandione | 1,2-Phenylenediamine | 2(1H)-Quinoxalinone derivative | Benzene, 25°C, 12-24 h | 37 | clockss.org |
| 4-(p-Methylbenzoyl)-5-(p-methylphenyl)furan-2,3-dione | N,N-Dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | Toluene, reflux, 6 h | 47 | acgpubs.org |
| 4-Ethoxycarbonyl-5-phenylfuran-2,3-dione | Thiosemicarbazones | Pyrimidine-2-thione derivative | - | 60-75 | grafiati.com |
| 4-Benzoyl-5-phenylfuran-2,3-dione | Ureas/Thioureas | 1H-Pyrimidine derivative | Loss of H₂O and CO₂ | 30-75 | researchgate.netresearchgate.net |
The reaction of 4-phenylfuran-2,3-diones with water (hydrolysis) or alcohols (alcoholysis) leads to the cleavage of the furan ring. These reactions typically open the lactone ring to form open-chain β-keto acid or β-keto ester derivatives. For instance, the hydrolysis of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione derivatives can lead to the formation of proponohydrazides which can subsequently be converted to pyrazolones upon acidic hydrolysis. tubitak.gov.tr The reaction of 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione can be converted by hydrolysis into N-acylacrylamides. researchgate.net
The this compound ring possesses several electrophilic centers that are susceptible to nucleophilic attack. These include the two carbonyl carbons (C-2 and C-3) and the β-carbon of the enone system (C-5). The site of attack is determined by the nature of the nucleophile (hard vs. soft) and the reaction conditions.
Attack at C-2/C-3: Hard nucleophiles tend to attack the hard electrophilic centers of the carbonyl groups at C-2 and C-3. This can lead to the formation of tetrahedral intermediates that can subsequently undergo ring opening or other transformations.
Attack at C-5: Soft nucleophiles, such as amines and enamines, preferentially attack the soft electrophilic C-5 position in a Michael-type or conjugate addition fashion. clockss.org This is a common initial step in many reactions that lead to heterocyclic products, as it initiates the ring-opening of the furan scaffold. clockss.org The reaction of 2-p-chlorobenzoylmethylene-5-phenyl-2,3-dihydro-3-furanone with arylamines demonstrates that nucleophilic attack can be directed to the C-5 and C-2 atoms, leading to ring-opened products. researchgate.net
Michael-type addition is a key reaction pathway for this compound analogues. The C4=C5 double bond, being part of an α,β-unsaturated carbonyl system, is activated for conjugate addition by electron-withdrawing groups. Nucleophiles add to the C-5 position, leading to an enolate intermediate which can then participate in further reactions. This pathway is fundamental to the synthesis of various heterocycles, such as pyrrolones and quinoxalinones, where the initial step is the Michael-type attack of a nitrogen nucleophile. acgpubs.orgclockss.org
Cycloaddition Reactions of the Oxa-1,3-diene Moiety
The endocyclic C=C double bond and the exocyclic carbonyl group at C-4 of the furan-2,3-dione system can act as an oxa-1,3-diene. This structural motif allows these compounds to participate in [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles, particularly heterocumulenes. These reactions are often followed by rearrangements and/or extrusion of small molecules like CO or CO₂, leading to complex heterocyclic structures. asianpubs.org
4-Phenylfuran-2,3-diones react with heterocumulenes such as isocyanates and ketene (B1206846) imines in [4+2] cycloaddition processes. These reactions are significant as they provide access to novel heterocyclic systems.
With Isocyanates: The reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione with aryl isocyanates can lead to different products depending on the reaction conditions. asianpubs.org Under certain conditions, novel pyrrolo[2,3-d]pyrimidines are formed, while under other conditions, 1,3-oxazine-2,4-diones are the major products. asianpubs.org The reaction pathways involve [4+2] cycloaddition across the C=N bond of the isocyanate, followed by decarboxylation and rearrangements. asianpubs.org 17O-labeling studies have been used to confirm the proposed pathways of these rearrangements, demonstrating the complexity of the transformations following the initial cycloaddition. iaea.org
With Ketene Imines: The reaction of 4-benzoylfuran-2,3-dione (B14316258) with triarylketene imines represents a [4+2] cycloaddition where the oxa-1,3-diene of the furanone reacts with the C=C bond of the ketene imine. acs.org This leads to the formation of furo[3,2-c]pyridines. acs.org These were reported as the first examples of [4+2] cycloaddition reactions of ketene imines with oxa-1,3-dienes. researchgate.net Computational studies using density functional theory (DFT) have been employed to investigate the site selectivity (C=C vs. C=N cycloaddition) and the effect of substituents on the reaction pathway. acs.org
Table 2: [4+2] Cycloaddition Reactions of this compound Analogues
| Furan-2,3-dione Analogue | Heterocumulene | Product Type | Mechanistic Notes | Reference(s) |
|---|---|---|---|---|
| 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione | Aryl Isocyanates | Pyrrolo[2,3-d]pyrimidines | [4+2] cycloaddition, decarboxylation, rearrangement | asianpubs.org |
| 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione | Aryl Isocyanates | 1,3-Oxazine-2,4-diones | [4+2] cycloaddition, decarboxylation, rearrangement | asianpubs.org |
| 4-Benzoyl-5-phenylfuran-2,3-dione | Triarylketene Imines | Furo[3,2-c]pyridines | [4+2] cycloaddition across C=C bond of ketene imine | acs.org |
| 4-Benzoyl-5-phenylfuran-2,3-dione | Isopropyl-phenylcarbodiimide | - | Investigated with 17O-labeling to study rearrangements | researchgate.net |
Thermal and Photochemical Rearrangements
The thermal decomposition of furan-2,3-diones, including this compound and its derivatives, is a well-established method for generating highly reactive α-oxoketenes (also known as acylketenes). researchgate.nettubitak.gov.trasianpubs.org This process typically involves heating the furan-2,3-dione, which leads to the elimination of carbon monoxide and the formation of the corresponding α-oxoketene intermediate. mdpi.com These intermediates are generally not isolated due to their high reactivity but are trapped in situ with various reagents. scispace.comasianpubs.org
For example, the thermolysis of 4-benzoyl-5-phenylfuran-2,3-dione in the presence of aliphatic nitriles results in the formation of 2-alkyl-5-benzoyl-6-phenyl-1,3-oxazin-4-ones. researchgate.net This transformation proceeds through a dibenzoylketene intermediate, which is the α-oxoketene generated from the starting furan-2,3-dione. researchgate.net Similarly, thermolysis of 4-ethoxycarbonyl-5-phenyl-2,3-dihydrofuran-2,3-dione in the presence of arylisocyanates, diphenylketen-p-tolylimine, and Schiff bases yields 1,3-oxazines, which are believed to be formed by trapping the intermediate α-oxoketene. scispace.com
The stability of the furan-2,3-dione and the conditions required for thermolysis can be influenced by the substituents on the furan ring. Furandiones lacking a substituent at the 4-position are often thermally unstable and decompose near their melting point to generate aroylketenes. asianpubs.org The generated α-oxoketenes are versatile intermediates that can participate in various reactions, including cycloadditions and reactions with nucleophiles, leading to the synthesis of a wide range of heterocyclic compounds. researchgate.netasianpubs.orgresearchgate.net
Isotopic labeling has proven to be an invaluable tool for elucidating the complex rearrangement pathways involved in the reactions of furan-2,3-diones. iaea.orgosti.govacs.org In particular, oxygen-17 (¹⁷O) and carbon-13 (¹³C) labeling studies have provided deep mechanistic insights into these transformations. iaea.orgosti.govmdpi.com
One notable study involved the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with heterocumulenes, where ¹⁷O-labeling was used in conjunction with ¹⁷O NMR spectroscopy and mass spectrometry. iaea.orgosti.gov By selectively labeling either the benzoyl and ring oxygens or the exocyclic ring-carbonyl oxygens, researchers were able to track the fate of these atoms throughout the reaction sequence. The results confirmed that the reaction proceeds through intermediates in which the two oxygen atoms of the lactone moiety become equivalent, supporting the proposed pathways of novel furan-2,3-dione rearrangements. iaea.orgosti.gov
Similarly, ¹³C labeling has been employed to investigate the mechanism of the Wolff rearrangement under flash vacuum thermolysis (FVT) conditions. acs.org These experiments have helped to unravel deep-seated rearrangements that occur prior to decarbonylation and ring contraction, providing a more detailed understanding of the reaction cascade. acs.org The use of isotopic labeling allows for the direct observation of bond-forming and bond-breaking events, offering unambiguous evidence for proposed mechanistic pathways that would be difficult to obtain through other means. iaea.orgosti.govacs.org
Furan-2,3-dione systems exhibit a range of photochemical reactivity, undergoing various transformations upon exposure to light. These reactions often lead to the formation of new heterocyclic structures and can be influenced by the presence of other reactants.
One area of investigation has been the photochemical [2+2] cycloaddition reactions of furan-2,3-diones. researchgate.net These reactions can be regio- and stereoselective, providing a pathway to complex cyclobutane-containing molecules. acs.org For example, the photocycloaddition of heterocyclic 2,3-diones has been studied, revealing evidence for unexpected 1,2-aroyl migrations. acs.org
The photolysis of furan-2,3-diones can also lead to the generation of reactive intermediates, similar to thermolysis. For instance, photolysis of certain furan-2,3-dione derivatives can induce the Wolff rearrangement. acs.org Additionally, the photochemical behavior of related dione (B5365651) systems, such as 2-butenedial, has been studied to understand their atmospheric oxidation mechanisms, where furanone derivatives are among the products. nih.gov
Furthermore, visible-light-mediated cycloaddition reactions involving furan-dione precursors have been developed as a green and efficient method for synthesizing complex molecules like naphtho[2,3-b]furan-4,9-diones. mdpi.com These photochemical methods often offer advantages in terms of reaction conditions and selectivity compared to their thermal counterparts. mdpi.comnih.gov
Electrophilic Reactivity (e.g., Electrophilic Aromatic Substitution on the Furan Ring)
The furan ring is a π-rich heterocycle, which generally makes it highly reactive towards electrophilic substitution. ijabbr.comchemicalbook.com This reactivity is significantly faster than that of benzene. chemicalbook.com The preferred site for electrophilic attack on an unsubstituted furan ring is the C2 position, followed by the C5 position. chemicalbook.com This preference is due to the greater stabilization of the cationic intermediate formed upon attack at the C2 position, which can be represented by three resonance structures, compared to the two resonance structures for attack at the C3 position. chemicalbook.com
However, the reactivity and regioselectivity of electrophilic substitution on furan rings are highly dependent on the nature and position of existing substituents. researchgate.net In the case of this compound, the presence of the electron-withdrawing dione functionality and the phenyl group at the 4-position significantly influences the electrophilic character of the furan ring. The dione group deactivates the ring towards electrophilic attack.
While direct electrophilic aromatic substitution on the furan ring of this compound itself is not a commonly reported reaction due to the deactivated nature of the ring, theoretical studies on related furan-2,3-dione systems have been conducted to understand their electronic structure and reactivity. researchgate.net For other furan derivatives, electrophilic substitution reactions are well-documented. For example, nitration of furan can be achieved with a cold solution of nitric acid in acetic anhydride (B1165640) to yield 2-nitrofuran. ijabbr.com Sulfonation can be carried out using sulfur trioxide in pyridine. ijabbr.com Halogenation of furan is often vigorous, but monobromination can be achieved under milder conditions. ijabbr.com
In the broader context of five-membered heterocycles, thiophene (B33073) is noted to be more stable than furan in the presence of protic acids or Lewis acids like AlCl₃, which are often used as catalysts in electrophilic substitution reactions. nih.gov This highlights the sensitivity of the furan ring, especially to strong acids which can cause polymerization. ijabbr.com
Spectroscopic Characterization and Structural Elucidation in Furan 2,3 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds, including 4-phenylfuran-2,3-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton (1H) and Carbon-13 (13C) NMR for Primary Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the initial structural determination of furan-2,3-dione derivatives.
In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns can be influenced by the solvent and the presence of other substituents on the phenyl ring or the furan-2,3-dione core. For instance, in a study of related compounds, aromatic protons were observed in the range of δ 7.11–8.26 ppm. clockss.org
Below is a table summarizing typical NMR data for furan-dione related structures.
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 orgchemboulder.com |
| ¹³C | Carbonyl (C=O) | 150 - 200 bhu.ac.in |
| ¹³C | Aromatic/Alkenyl | 110 - 150 bhu.ac.in |
Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between different parts of the molecule. HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). columbia.edu This information is critical for assembling the molecular puzzle, confirming how the phenyl group is attached to the furan-2,3-dione ring and identifying the relative positions of substituents. columbia.edulibretexts.orgyoutube.com By analyzing the cross-peaks in an HMBC spectrum, researchers can trace the covalent bond network, providing unambiguous evidence for the proposed structure. columbia.edulibretexts.orgyoutube.com
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
The table below presents characteristic IR absorption frequencies for the functional groups in this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1600 - 1850 clockss.org |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns. imreblank.ch In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of the molecular ion upon ionization provides clues about the molecule's structure. libretexts.org Common fragmentation pathways for furanones often involve the loss of small, stable molecules like carbon monoxide (CO) and carbon dioxide (CO₂). imreblank.chakjournals.com The fragmentation of the phenyl group can also lead to characteristic ions. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule. uab.eduacdlabs.com
Computational and Theoretical Investigations of 4 Phenylfuran 2,3 Dione Chemistry
Density Functional Theory (DFT) Studies for Molecular and Electronic Structures
Density Functional Theory (DFT) has been a pivotal tool in elucidating the molecular and electronic characteristics of compounds derived from 4-phenylfuran-2,3-dione. DFT calculations, often using the B3LYP functional with basis sets like 6-31G+(d) or 6-311++G(d,p), have been employed to optimize molecular geometries and analyze electronic properties. iucr.orgresearchgate.netnih.gov
For instance, in a study of (3Z)-4-benzoyl-3-[(2,4-dinitrophenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one, a derivative of this compound, DFT calculations were used to confirm the molecular structure. researchgate.net The optimized geometric parameters, including bond lengths and angles, showed good agreement with experimental data obtained from X-ray diffraction. iucr.org These theoretical calculations provide a reliable model of the molecule's three-dimensional arrangement in the absence of crystal packing forces.
DFT is also utilized to investigate the electronic properties that govern the reactivity of these compounds. Parameters such as ionization potential and electron affinity, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are calculated to understand the molecule's ability to donate or accept electrons. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net
Furthermore, DFT calculations have been instrumental in studying the mechanisms of reactions involving furan-2,3-diones. nih.govmdpi.com For example, the interaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with various nucleophiles has been investigated using DFT to understand the cyclocondensation reactions that lead to the formation of various heterocyclic systems. nih.govmdpi.com
Semi-Empirical Quantum Chemical Methods (e.g., AM1, PM3) for Reaction Mechanisms and Electronic Properties
Semi-empirical quantum chemical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), have been widely applied to study the reaction mechanisms and electronic properties of this compound and its derivatives. nih.govresearchgate.net These methods, based on the Hartree-Fock formalism with certain approximations and empirical parameterization, offer a computationally less expensive alternative to ab initio methods, making them suitable for studying large molecules and complex reaction pathways. wikipedia.orgmpg.de
These methods have been particularly useful in elucidating the course of reactions involving 4-aroyl-5-aryl-2,3-furandiones. For example, the reactions of these furandiones with various nucleophiles like semicarbazones, ureas, and anilides have been mechanistically studied using AM1 and PM3 calculations. nih.govmdpi.com These studies often involve the calculation of heats of formation for reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction.
In the study of the reaction between 4-formyl furan-2,3-dione and urea (B33335), AM1 and MNDO methods were used to calculate the electronic structures of the involved species and discuss the energy profile of the reaction. researchgate.net Similarly, the thermal decomposition of 4-acyl substituted furan-2,3-diones, which proceeds through an α-oxo ketene (B1206846) intermediate, has been investigated using the AM1 method to understand the subsequent nucleophilic addition reactions.
The keto-enol tautomerism observed in some derivatives has also been investigated with the aid of semi-empirical calculations. researchgate.net Furthermore, these methods have been employed to explain the formation of various heterocyclic products, such as 1,3-oxazinones, pyrazole-3-carboxylic acids, and pyridazinones, from the reactions of this compound. researchgate.netresearchgate.net The electronic properties and conformational parameters, including bond lengths, bond angles, and atomic charges of the synthesized molecules, are often calculated using methods like PM3 to complement experimental findings. tubitak.gov.tr
| Method | Application in this compound Chemistry | References |
| AM1 | Investigating reaction mechanisms, electronic structures of reactants and products, and keto-enol tautomerism. | nih.govresearchgate.netacs.org |
| PM3 | Calculating electronic properties, conformational parameters, and reaction mechanisms. | nih.govtubitak.gov.trclockss.org |
| MNDO | Calculating electronic structures of reactants and intermediates in reaction pathways. | researchgate.net |
Analysis of Reaction Intermediates and Transition States
The analysis of reaction intermediates and transition states is fundamental to understanding the detailed mechanisms of chemical reactions involving this compound. Computational methods, including both semi-empirical and DFT approaches, are invaluable for characterizing these transient species which are often difficult to observe experimentally. iucr.orgwolfram.com
In many reactions of 4-phenylfuran-2,3-diones, the initial step involves thermal or photochemical ring-opening to form a highly reactive acylketene intermediate. The subsequent reactions of this intermediate with various nucleophiles or dienophiles determine the final product. Theoretical calculations have been used to study the stability and reactivity of these ketene intermediates.
For example, in the reaction of 4-acylfuran-2,3-diones with ketenimines, semi-empirical AM1 calculations were used to investigate the rearrangement of the primary cycloadduct via an intermediate, demonstrating it to be the most feasible pathway. researchgate.net Similarly, the reaction of 4-formyl furan-2,3-dione with urea was studied by calculating the electronic and energy states of the transition states to understand the reaction's energy profile. researchgate.net
Transition states are identified as saddle points on the potential energy surface and are characterized by having exactly one imaginary vibrational frequency. mdpi.com Vibrational analysis is therefore a crucial step in confirming the nature of a calculated transition state structure. mdpi.comresearchgate.net For instance, in the theoretical investigation of the interaction between 4-formyl furan-2,3-dione and urea, the transition state was confirmed by finding one imaginary frequency. mdpi.com
The study of these intermediates and transition states provides a deeper understanding of reaction selectivity, such as regio- and stereoselectivity, in cycloaddition reactions involving the diene system of the furan-2,3-dione ring. acs.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.netresearchgate.net
Typically, red-colored regions indicate a negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. iucr.orgresearchgate.net Conversely, blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. iucr.orgresearchgate.net
For a derivative of this compound, namely (3Z)-4-benzoyl-3-[(2,4-dinitrophenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one, an MEP map was calculated at the B3LYP/6–31G+(d) level of theory. iucr.orgresearchgate.net In this molecule, the negative potential regions were primarily located on the oxygen atoms of the nitro groups, indicating them as likely sites for electrophilic interaction. iucr.org The positive potential regions were found around a nitrogen atom, suggesting its susceptibility to nucleophilic attack. iucr.org
MEP analysis provides valuable insights into the reactive sites of this compound and its derivatives, helping to explain and predict their chemical behavior in various reactions. nih.govresearchgate.net It is a powerful tool for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Conformational Analysis and Tautomeric Equilibria
The study of conformational analysis and tautomeric equilibria is crucial for understanding the structure, stability, and reactivity of this compound derivatives. Computational methods are extensively used to explore the different possible conformations and to determine the relative stabilities of tautomers.
Conformational Analysis:
The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and chemical properties. For derivatives of this compound, which often contain multiple rotatable bonds, conformational analysis helps to identify the most stable conformers. utdallas.edumaricopa.edu For instance, in aroyl derivatives of furan (B31954), the orientation of the aroyl group relative to the furan ring is a key conformational feature. psu.edu Theoretical calculations, such as those using semi-empirical or ab initio methods, can determine the rotational barriers and the preferred dihedral angles. psu.edu
Tautomeric Equilibria:
Many derivatives of this compound can exist in different tautomeric forms, most commonly keto-enol tautomerism. researchgate.netmdpi.com For example, open-chain dibenzoylacetic acid derivatives, formed from the reaction of 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) with urethanes, exhibit keto-enol tautomerism. researchgate.net
Semi-empirical quantum chemical calculations have been employed to investigate these tautomeric equilibria. researchgate.net Such studies calculate the relative energies of the different tautomers to predict which form is more stable under certain conditions. orientjchem.org The solvent can also play a significant role in the position of the tautomeric equilibrium, and computational models can account for solvent effects. orientjchem.org The analysis of tautomeric equilibria is essential as the different tautomers can exhibit distinct reactivity, leading to the formation of different products. researchgate.net For example, the investigation of tautomerism in 1,4,5-trisubstituted pyrrolidine-2,3-diones, which can be synthesized from furan-2,3-dione precursors, provides insight into their reaction mechanisms. beilstein-journals.org
Applications of Furan 2,3 Diones As Versatile Synthons in Advanced Organic Synthesis
Building Blocks for Diverse Heterocyclic Scaffolds
The strained α,β-dicarbonyl system within the 4-Phenylfuran-2,3-dione scaffold makes it an excellent electrophile, susceptible to attack by various nucleophiles. This reactivity is harnessed to construct a multitude of heterocyclic systems, as the furanone ring can undergo ring-opening and subsequent recyclization reactions. Binucleophiles, in particular, react with furan-2,3-diones to afford a range of six-membered heterocycles.
Research has demonstrated that furan-2,3-dione derivatives are key starting materials for nitrogen-containing heterocycles. For instance, the reaction of 5-phenylfuran-2,3-dione derivatives with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) leads to the formation of pyridazinone structures. In a typical reaction, a substituted 5-phenylfuran-2(3H)-one reacts with hydrazine hydrate in ethanol (B145695) under reflux to yield the corresponding pyridazinone derivative. nih.govresearchgate.net This transformation involves the initial nucleophilic attack of the hydrazine on the dione (B5365651), followed by ring-opening and intramolecular cyclization to form the stable pyridazine (B1198779) ring.
Similarly, substituted pyrrolones can be synthesized. The outcome of the reaction between a 3-ylidene-5-phenylfuran-2(3H)-one and benzylamine (B48309) is dependent on the reaction conditions. At room temperature, a simple ring-opening occurs, yielding an N-benzylamide. However, under refluxing conditions, the reaction proceeds further to give a 3-ylidene-5-phenyl-1-benzyl-2(3H)-pyrrolone, demonstrating the furanone's utility as a precursor to five-membered heterocycles as well. researchgate.net
The general synthetic utility of dicarbonyl compounds in forming five-membered heterocycles like pyrazoles is well-established. nih.govyoutube.com Typically, a 1,3-dicarbonyl compound is condensed with a hydrazine derivative. youtube.com The furan-2,3-dione can act as a synthon for the required 1,3-dicarbonyl moiety after nucleophilic ring-opening, making it a valuable precursor for various pyrazole (B372694) derivatives.
The table below summarizes selected research findings on the synthesis of heterocyclic scaffolds from furan-2,3-dione derivatives.
Table 1: Synthesis of Heterocyclic Scaffolds from Furan-2,3-dione Derivatives
| Furan-2,3-dione Derivative | Nucleophile/Reagent | Heterocyclic Product | Reaction Conditions | Ref. |
|---|---|---|---|---|
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine Hydrate | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Reflux in absolute ethanol | nih.gov |
| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Hydrazine Hydrate | 6-(4-Nitrophenyl)-4-phenyl-2,3-dihydropyridazin-3-one | Reflux in ethanol | researchgate.net |
| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Phenylhydrazine | 6-(4-Nitrophenyl)-2,4-diphenyl-2,3-dihydropyridazin-3-one | Reflux in ethanol | researchgate.net |
| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one | Benzylamine | 3-(4-Nitrobenzylidene)-5-phenyl-1-benzyl-2(3H)-pyrrolone | Reflux in ethanol | researchgate.net |
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules efficiently, often starting from a common core structure. nih.govnih.gov this compound is an ideal starting scaffold for DOS strategies due to its inherent reactivity and multiple functional groups, which can be selectively addressed to create divergent synthetic pathways. The core principle is to use the furan-2,3-dione as a branch point, where different reagents or reaction conditions lead to distinct molecular skeletons. cam.ac.uk
One key strategy involves the thermolysis of furan-2,3-diones to generate highly reactive acylketene intermediates. These intermediates are not isolated but are trapped in situ by various nucleophiles or through cycloaddition reactions. This approach allows for the rapid construction of different heterocyclic and carbocyclic frameworks. For example, reacting the acylketene with different amines, alcohols, or thiols can produce a diverse library of amides, esters, and thioesters from a single starting material.
Another DOS approach leverages the furan-2,3-dione as a latent 1,3-dicarbonyl compound. By reacting it with a diverse set of binucleophiles (e.g., substituted hydrazines, ureas, amidines), a wide range of heterocyclic scaffolds can be generated. This reagent-based diversification allows for the exploration of broad areas of chemical space. For instance, a library of pyrazoles could be generated by reacting the furanone with a collection of different hydrazine derivatives, while a library of pyrimidines could be accessed using a set of amidines.
The following table illustrates a hypothetical DOS strategy starting from this compound, showcasing how different reaction pathways can lead to diverse molecular scaffolds.
Table 2: Illustrative Diversity-Oriented Synthesis Strategy from this compound
| Reaction Pathway | Reagent Type | Intermediate | Resulting Core Scaffold |
|---|---|---|---|
| Path A: Nucleophilic Ring-Opening/Recyclization | Hydrazines (R-NHNH₂) | Open-chain hydrazide | Pyrazoles, Pyridazinones |
| Amidines (R-C(NH)NH₂) | Open-chain adduct | Pyrimidines | |
| o-Phenylenediamine (B120857) | Open-chain adduct | Quinoxalines | |
| Path B: Thermolysis & Trapping | Alcohols (R-OH) | Phenyl(carboxy)ketene | β-Keto esters |
| Imines | Phenyl(carboxy)ketene | β-Lactams ([2+2] cycloaddition) | |
| Dienes | Phenyl(carboxy)ketene | Dihydropyranones ([4+2] cycloaddition) |
Synthesis of Complex Molecular Architectures and Natural Product Analogues
The structural motifs accessible from this compound are prevalent in numerous natural products and biologically active complex molecules. Consequently, this synthon serves as a valuable starting point for the synthesis of natural product analogues and other complex molecular architectures. The ability to readily construct diverse heterocyclic cores, as discussed previously, is central to this application.
Multicomponent reactions (MCRs) involving furanone derivatives provide a powerful tool for rapidly increasing molecular complexity. researchgate.netnih.gov For example, an MCR could be designed where this compound, an amine, and a third component react in a one-pot procedure to assemble a complex, polycyclic structure resembling a natural product scaffold. A reported one-pot approach for synthesizing furan-2(5H)-one derivatives containing indole (B1671886) fragments, which involves the reaction of an indole, a glyoxal, and Meldrum's acid, highlights how furanone cores can be integrated into complex systems using MCRs. mdpi.com
Furthermore, the furan (B31954) ring itself is a key component of many natural products. nih.gov Synthetic strategies can utilize this compound to build analogues of these compounds. For instance, the furanone can be transformed into a highly functionalized 2,3-disubstituted furan, which can then be elaborated into a more complex target. The synthesis of complex fused-ring systems, such as naphtho[2,3-b]furan-4,9-diones, demonstrates the construction of intricate architectures that are often found in biologically active molecules. mdpi.com While these syntheses may not start directly from this compound, the underlying principles of forming and functionalizing the furan ring are highly relevant.
The reactivity of the furan-2,3-dione allows for its incorporation into larger molecules, which can then undergo further transformations like intramolecular cycloadditions or cross-coupling reactions to build complex polycyclic systems. This strategic use of the furan-2,3-dione as a foundational building block enables the efficient synthesis of novel compounds that are analogues of known natural products, facilitating the exploration of structure-activity relationships.
The table below outlines how different synthetic transformations of this compound can lead to various complex molecular scaffolds relevant to natural product synthesis.
Table 3: Complex Scaffolds Accessible from this compound
| Reaction Type | Key Transformation | Resulting Complex Scaffold | Relevance |
|---|---|---|---|
| Multicomponent Reaction | One-pot condensation with binucleophiles and other components | Poly-substituted, fused heterocycles | Rapid assembly of complex cores |
| Tandem Reaction | Nucleophilic ring-opening followed by intramolecular cyclization | Fused bicyclic systems (e.g., Furopyridines) | Access to common natural product motifs |
| Cycloaddition | Thermolysis to acylketene followed by [4+2] cycloaddition | Dihydropyranones, Pyridones | Construction of six-membered rings |
| Cross-Coupling Precursor | Conversion to a functionalized furan (e.g., halofuran) | Biaryl or poly-aryl systems | Synthesis of complex aromatic structures |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Phenylfuran-2,3-dione, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via iodine-mediated oxidative cyclization using dimethyl sulfoxide (DMSO) as a co-solvent. This method leverages intramolecular cyclization of α-ketoesters or aryl ketones under mild conditions (80–100°C, 6–12 hours). Key parameters include stoichiometric control of iodine (1.2–1.5 equiv.) and inert atmosphere to prevent side reactions . For derivatives, amine-functionalized variants can be synthesized via nucleophilic addition to the dione moiety, as demonstrated in analogous systems like RO20-7234 (4-phenylspiro[furan-2(3H), P-phthalan]-3,3'-dione) .
Q. How can structural characterization of this compound derivatives be systematically validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm regioselectivity in substituted derivatives (e.g., phenyl group orientation) .
- X-ray Diffraction : Resolve stereochemical ambiguities (e.g., 3E vs. 3Z isomers in indole-2,3-dione systems) by single-crystal analysis .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns using high-resolution ESI-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Methodological Answer :
- Substitution Strategy : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring to enhance electrophilicity of the dione moiety, as seen in indoline-2,3-dione derivatives with antibacterial activity .
- Spirocyclic Modifications : Explore spiro-fused systems (e.g., RO20-7234) to improve metabolic stability and binding affinity .
- Quantitative SAR (QSAR) : Use computational tools (e.g., DFT, molecular docking) to predict bioactivity and optimize substituent placement .
Q. How can contradictory data on reaction yields in iodine/DMSO-mediated syntheses be resolved?
- Methodological Answer : Contradictions often arise from:
- Oxygen Sensitivity : Ensure strict inert conditions (argon/nitrogen) to prevent oxidation side reactions .
- Substrate Purity : Pre-purify starting materials (e.g., aryl ketones) via column chromatography to remove trace aldehydes that compete in cyclization .
- Catalyst Optimization : Screen alternative oxidizing agents (e.g., Selectfluor) for higher regioselectivity in complex substrates .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. For example, the C2 carbonyl group in isatin derivatives is more electrophilic than C3 due to resonance effects .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics and transition states .
Key Notes
- Avoid commercial synthesis protocols; focus on small-scale, high-purity methods for academic research.
- Cross-reference spectroscopic data with analogous systems (e.g., isatin derivatives) to validate novel derivatives .
- Prioritize reproducibility by documenting reaction conditions (e.g., solvent purity, catalyst batch) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
